Methyl 2-methoxy-3,5-dinitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEUGIVGZSEOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Compound Within Substituted Benzoate Ester Chemistry
Benzoate (B1203000) esters are a well-established class of compounds, formally derived from the esterification of benzoic acid and its derivatives with alcohols. libretexts.org The chemical behavior of Methyl 2-methoxy-3,5-dinitrobenzoate is fundamentally dictated by the interplay of the electronic properties of its substituents on the aromatic ring.
The benzene (B151609) ring is substituted with four groups: a methyl ester (-COOCH₃), a methoxy (B1213986) group (-OCH₃), and two nitro groups (-NO₂). The effects of these groups are summarized below:
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
| Methyl Ester (-COOCH₃) | 1 | Electron-withdrawing (moderate), Meta-directing | Deactivates the ring towards electrophilic aromatic substitution. |
| Methoxy (-OCH₃) | 2 | Electron-donating (strong), Ortho, Para-directing | Activates the ring towards electrophilic aromatic substitution. |
| Nitro (-NO₂) | 3 | Electron-withdrawing (strong), Meta-directing | Strongly deactivates the ring towards electrophilic aromatic substitution. |
| Nitro (-NO₂) | 5 | Electron-withdrawing (strong), Meta-directing | Strongly deactivates the ring towards electrophilic aromatic substitution. |
The combined effect of two powerful electron-withdrawing nitro groups and the moderately withdrawing methyl ester group renders the aromatic ring significantly electron-deficient. This pronounced lack of electron density deactivates the ring towards traditional electrophilic aromatic substitution reactions. Conversely, this electron-poor nature makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group were present at an ortho or para position relative to the nitro groups. libretexts.orgwikipedia.orgmasterorganicchemistry.com The methoxy group, while a strong electron-donating group by resonance, has its influence significantly counteracted by the overwhelming effect of the two nitro groups.
Historical Trajectory of Research Pertaining to Dinitrobenzoates
The study of dinitrobenzoates is rooted in the classical era of organic chemistry, where the characterization of unknown substances was a primary objective. 3,5-Dinitrobenzoic acid became a vital reagent for the identification of alcohols. rsc.org Through esterification, liquid alcohols were converted into solid 3,5-dinitrobenzoate (B1224709) ester derivatives. These crystalline solids typically exhibit sharp, well-defined melting points, which could be used as a physical constant to identify the original alcohol. researchgate.net This method provided a reliable means of characterization and purification before the widespread availability of spectroscopic techniques.
Historically, the synthesis of such esters involved reacting the alcohol with 3,5-dinitrobenzoyl chloride. researchgate.net More contemporary and environmentally friendly "green" methods have been developed, such as the direct, acid-catalyzed esterification of the alcohol with 3,5-dinitrobenzoic acid, often accelerated by microwave irradiation.
Over time, research into dinitrobenzoates has evolved beyond simple derivatives for identification. Studies have explored their use as inhibitors for enzymes like 5-lipoxygenase, which is a target for anti-inflammatory therapies. nih.gov Furthermore, dinitrobenzoate ligands have been incorporated into coordination complexes, investigating their potential biological activities.
Broader Significance in Contemporary Organic Synthesis and Mechanistic Studies
Established Synthetic Pathways for Dinitrobenzoate Esters
The most common and direct route to dinitrobenzoate esters is the Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol. jocpr.comtruman.edu
Direct esterification involves reacting a dinitrobenzoic acid, such as 3,5-dinitrobenzoic acid, with an alcohol in the presence of an acid catalyst. hansshodhsudha.comresearchgate.net This equilibrium-driven process typically requires conditions that favor the formation of the ester product. truman.edu For instance, the synthesis of methyl 3,5-dinitrobenzoate is accomplished by reacting 3,5-dinitrobenzoic acid with methanol. prepchem.com While this direct reaction can be slow and reversible, leading to challenges in achieving high purity and yield, various techniques have been developed to overcome these limitations. hansshodhsudha.comresearchgate.net
A conventional laboratory preparation first involves converting the 3,5-dinitrobenzoic acid into its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comresearchgate.net This intermediate, 3,5-dinitrobenzoyl chloride, is then reacted with the desired alcohol to form the ester. hansshodhsudha.comresearchgate.net However, this method generates hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). hansshodhsudha.comresearchgate.net
Acid catalysis is crucial for the direct esterification of dinitrobenzoic acids. numberanalytics.com Strong mineral acids, particularly concentrated sulfuric acid (H₂SO₄), are commonly employed as catalysts. truman.eduhansshodhsudha.comresearchgate.netprepchem.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Reaction conditions are optimized to drive the equilibrium towards the product side. This is often achieved by using a large excess of the alcohol (e.g., methanol), which also serves as the solvent, or by removing the water formed during the reaction. truman.edu Heating the mixture to reflux is a standard procedure to increase the reaction rate. truman.eduprepchem.com The optimal temperature for Fischer esterification is typically between 50°C and 100°C. numberanalytics.com
Alternative methods, such as microwave-assisted synthesis, have been developed to improve efficiency. hansshodhsudha.comresearchgate.net This "green" approach can significantly reduce reaction times from hours to minutes while still utilizing an acid catalyst. hansshodhsudha.comresearchgate.net
Below is a comparison of different reaction conditions for the synthesis of methyl dinitrobenzoate esters.
| Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |
| 3,5-Dinitrobenzoic acid | Methanol | Sulfuric acid | Reflux for ~26 hours | 92% | prepchem.com |
| 3-Nitrobenzoic acid | Methanol | Sulfuric acid | Reflux for 1 hour | Not specified | truman.edu |
| 3,5-Dinitrobenzoic acid | Various primary alcohols | Sulfuric acid | Microwave irradiation for <10 minutes | Good to poor | hansshodhsudha.com |
| p-Nitrobenzoic acid | Diethylaminoethanol | None (azeotropic distillation) | 135-140°C in xylene | 78.8% | google.com |
Synthesis of Analogous Methoxy- and Methyl-Substituted Dinitrobenzoates
The synthesis of specifically substituted dinitrobenzoates, such as those containing methoxy or methyl groups, follows similar principles but requires strategic planning regarding the introduction of substituents. The synthesis can proceed by either nitrating an existing substituted benzoate (B1203000) ester or by esterifying a pre-substituted nitrobenzoic acid.
For example, the preparation of methyl 3-methyl-2-nitrobenzoate starts with methyl 3-methylbenzoate, which is then nitrated. google.com In one method, a mixture of nitric acid and acetic anhydride (B1165640) is used as the nitrating agent, which offers an alternative to the more traditional sulfuric and nitric acid mixture, potentially improving reaction selectivity and reducing acidic waste. google.com
Strategies for Enhancing Synthetic Yield and Purity
Maximizing the yield and ensuring the high purity of the final dinitrobenzoate ester product are critical. Several strategies are employed during both the reaction and the subsequent work-up and purification stages. rochester.edu
To improve the reaction yield, one common tactic in Fischer esterification is to use a significant excess of one reactant, typically the less expensive alcohol, to shift the equilibrium toward the ester product. truman.edu Another effective method is the removal of water as it is formed, often accomplished through azeotropic distillation. google.comgoogle.com Careful control of reaction parameters like temperature and time is also essential; monitoring the reaction's progress via techniques like Thin-Layer Chromatography (TLC) can prevent the formation of side products or degradation of the desired ester. numberanalytics.com It is also critical that the starting carboxylic acid is completely dry, as any water present will drive the equilibrium in the reverse direction, reducing the yield. truman.edu
For purification, the crude product is typically isolated and subjected to several washing and recrystallization steps. After the reaction, the mixture is often poured into ice water to precipitate the crude ester. truman.eduprepchem.com This solid is then washed with water to remove the acid catalyst and any remaining alcohol. truman.edu A wash with a weak base, such as a sodium bicarbonate solution, is effective for removing any unreacted dinitrobenzoic acid. hansshodhsudha.comtcu.edu The final and most crucial step for achieving high purity is recrystallization from a suitable solvent, such as methanol or ethanol. truman.edugoogle.com This process separates the desired ester from any remaining impurities, yielding a pure, crystalline solid. stackexchange.com
The table below summarizes key strategies for improving the synthesis outcome.
| Strategy | Objective | Description | Reference |
| Reaction Optimization | |||
| Use Excess Alcohol | Enhance Yield | Shifts the reaction equilibrium towards the product side (Le Chatelier's principle). | truman.edu |
| Water Removal | Enhance Yield | Azeotropic distillation removes water as it forms, preventing the reverse reaction. | google.comgoogle.com |
| Control Temperature/Time | Enhance Yield & Purity | Prevents decomposition and side-product formation. Optimal range is often 50-100°C. | numberanalytics.com |
| Use Dry Reagents | Enhance Yield | Prevents the reverse hydrolysis reaction, which is driven by the presence of water. | truman.edu |
| Purification | |||
| Aqueous Work-up | Enhance Purity | Pouring the reaction mixture into water precipitates the ester and removes water-soluble impurities. | truman.edu |
| Base Wash | Enhance Purity | Washing with sodium bicarbonate solution removes unreacted acidic starting material and catalyst. | hansshodhsudha.comtcu.edu |
| Recrystallization | Enhance Purity | The most effective method for obtaining a highly pure, crystalline final product. | truman.edugoogle.comstackexchange.com |
| Proper Glassware Handling | Enhance Yield & Purity | Using clean, dry glassware and rinsing equipment thoroughly prevents contamination and product loss. | rochester.edu |
Molecular and Crystal Structure Analysis
Elucidation of Molecular Geometry and Conformation via X-ray Crystallography
Direct experimental data for Methyl 2-methoxy-3,5-dinitrobenzoate is not available.
Direct experimental data for this compound is not available.
Direct experimental data for this compound is not available.
Investigation of Supramolecular Interactions in the Solid State
Direct experimental data for this compound is not available.
Direct experimental data for this compound is not available.
Direct experimental data for this compound is not available.
Comparative Structural Studies with Substituted Dinitrobenzoate Analogues
The crystal structures of Methyl 3,5-dinitrobenzoate (B1224709) and Methyl 2-methyl-3,5-dinitrobenzoate serve as excellent models for understanding the structural properties of dinitrobenzoate esters.
In the case of Methyl 2-methyl-3,5-dinitrobenzoate , the benzene (B151609) ring is planar, and the methyl ester group is also nearly planar, with a root-mean-square deviation of just 0.002 Å. nih.gov However, the ester group is not coplanar with the aromatic ring; it is twisted at a dihedral angle of 24.27 (16)°. nih.gov The two nitro groups also exhibit significant rotation relative to the benzene ring, with dihedral angles of 4.2 (5)° and 60.21 (11)°. nih.gov This significant twist, particularly of one nitro group and the ester group, is likely due to steric hindrance from the adjacent methyl group at the C2 position.
Conversely, the structure of Methyl 3,5-dinitrobenzoate , which lacks a substituent at the C2 position, is reported to be essentially planar, with the exception of the methyl hydrogen atoms. researchgate.net This suggests that the removal of steric strain allows for a more coplanar arrangement of the ester and nitro groups with the aromatic ring, maximizing conjugation.
The supramolecular arrangement in these analogues is primarily governed by weak intermolecular interactions. In Methyl 2-methyl-3,5-dinitrobenzoate, molecules are linked by C—H⋯O interactions, which result in the formation of zigzag polymeric chains. nih.gov Similarly, molecules of Methyl 3,5-dinitrobenzoate are linked into chains by a single, nearly linear C—H⋯O hydrogen bond. researchgate.net In its crystal structure, these molecules are also stacked along the a-axis, indicating the presence of π-π interactions. researchgate.net This tendency to form one-dimensional chains through hydrogen bonding appears to be a common feature for these simple dinitrobenzoate esters.
| Compound | Ester Group vs. Benzene Ring | Nitro Group 1 vs. Benzene Ring | Nitro Group 2 vs. Benzene Ring |
|---|---|---|---|
| Methyl 2-methyl-3,5-dinitrobenzoate | 24.27 (16)° | 4.2 (5)° | 60.21 (11)° |
| Methyl 3,5-dinitrobenzoate | Essentially Planar | Essentially Planar | Essentially Planar |
| Compound | Key Interaction Type | Resulting Arrangement |
|---|---|---|
| Methyl 2-methyl-3,5-dinitrobenzoate | C—H⋯O | Zigzag polymeric chains |
| Methyl 3,5-dinitrobenzoate | C—H⋯O, π-π stacking | C(7) chains |
Derivatization and Advanced Synthetic Applications
Utilization as a Reagent for Derivatization in Organic Synthesis
The 3,5-dinitrobenzoyl group is a cornerstone in the derivatization of various organic molecules, a process that modifies a chemical compound to produce a new compound with properties that are better suited for analysis or further reaction.
Introduction of the 3,5-Dinitrobenzoyl Moiety into Target Molecules
The introduction of the 3,5-dinitrobenzoyl moiety is a common strategy in organic synthesis. This is typically achieved by reacting a target molecule containing a hydroxyl or amino group with 3,5-dinitrobenzoyl chloride. The high reactivity of the acid chloride facilitates the formation of a stable ester or amide linkage, thereby incorporating the dinitrobenzoyl group into the molecule. This derivatization is often employed to create crystalline solids with sharp melting points, which aids in the identification and purification of the original compound.
Preparation of Derivatives for Analytical Characterization (e.g., alcohols, amines)
A primary application of 3,5-dinitrobenzoyl chloride is in the preparation of derivatives of alcohols and amines for analytical characterization. The resulting 3,5-dinitrobenzoate (B1224709) esters or 3,5-dinitrobenzamide (B1662146) amides are typically highly crystalline and possess strong ultraviolet (UV) absorption due to the presence of the nitroaromatic system. These characteristics are highly advantageous for several analytical techniques:
Melting Point Analysis: The sharp and often high melting points of the derivatives provide a reliable method for the identification and purity assessment of the original alcohol or amine.
Chromatography: The strong UV absorbance of the dinitrobenzoyl moiety enhances the detectability of the derivatives in High-Performance Liquid Chromatography (HPLC), allowing for the quantification of even small amounts of the original analyte.
Crystallography: The crystalline nature of the derivatives makes them suitable for X-ray crystallographic analysis, which can provide definitive structural information about the original molecule.
| Analyte Class | Derivatizing Agent | Derivative Formed | Key Analytical Benefit |
| Alcohols | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate ester | Crystalline solid with sharp melting point, enhanced UV detection |
| Amines | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzamide | Crystalline solid with sharp melting point, enhanced UV detection |
Function as a Crucial Intermediate in Multi-Step Organic Syntheses
While direct evidence for methyl 2-methoxy-3,5-dinitrobenzoate is lacking, a closely related compound, methyl 2-methyl-3,5-dinitrobenzoate, has been reported as an intermediate in the synthesis of isocoumarins. nih.gov This suggests a potential, though unconfirmed, role for the title compound in similar synthetic pathways.
Application in the Synthesis of Complex Natural Products or Heterocycles (e.g., isocoumarins)
Isocoumarins are a class of natural products that exhibit a wide range of biological activities. The synthesis of these complex molecules often involves multiple steps, with carefully designed intermediates. In the documented synthesis of isocoumarins, methyl 2-methyl-3,5-dinitrobenzoate serves as a precursor. nih.gov The dinitrobenzoyl moiety in such an intermediate can influence the reactivity of the molecule and can be a precursor to other functional groups through reduction of the nitro groups. It is plausible that this compound could similarly function as an intermediate in the synthesis of methoxy-substituted heterocyclic systems.
Design and Synthesis of Chemical Probes or Scaffolds for Biological Research (e.g., enzyme inhibitors via specific molecular interactions)
Chemical probes are small molecules used to study biological systems. The dinitrophenyl group is a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier such as a protein. This property is sometimes exploited in the design of chemical probes. While no specific examples involving this compound have been found, the 3,5-dinitrobenzoyl scaffold has the potential to be incorporated into molecules designed to interact with biological targets. The nitro groups can participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition by enzymes and receptors.
Development of Analogues with Tailored Reactivity or Spectroscopic Properties
The development of analogues of a lead compound is a common strategy in medicinal chemistry and materials science to optimize its properties. By modifying the substituents on the aromatic ring of a dinitrobenzoate, it is possible to tune its reactivity and spectroscopic characteristics. For instance, the introduction of a methoxy (B1213986) group, as in this compound, would be expected to influence the electron density of the aromatic ring, which in turn could alter its reactivity and absorption spectrum compared to the unsubstituted methyl 3,5-dinitrobenzoate. However, at present, there is no available research detailing the synthesis and specific properties of such analogues of this compound.
Analytical Methodologies for Chemical Characterization and Reaction Monitoring
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the atomic and molecular structure of methyl 2-methoxy-3,5-dinitrobenzoate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal details about their electronic and vibrational states, as well as the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. Based on the analysis of related compounds such as methyl 2-methoxy-5-nitrobenzoate, the aromatic protons are anticipated to appear as distinct signals in the downfield region of the spectrum due to the deshielding effects of the nitro and carbonyl groups. chemicalbook.com The methoxy (B1213986) and ester methyl groups would each produce a singlet, with their chemical shifts influenced by their respective electronic environments.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups. The chemical shifts of the aromatic carbons are significantly influenced by the positions of the electron-withdrawing nitro groups and the electron-donating methoxy group. Analysis of similar structures, like 2-methoxy-1-methyl-3,5-dinitrobenzene, can aid in the assignment of these signals. nih.gov
Quantitative NMR (qNMR) Applications: Beyond structural confirmation, NMR spectroscopy can be employed for quantitative analysis (qNMR). This technique allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. For compounds like methyl 3,5-dinitrobenzoate (B1224709), qNMR provides a highly accurate and precise method for purity assessment without the need for a specific reference standard of the analyte itself.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:
C=O stretching: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
NO₂ stretching: Two distinct and strong absorption bands are expected for the nitro groups, typically around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).
C-O stretching: Absorptions corresponding to the C-O bonds of the ester and ether linkages will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
Comparison with the known spectrum of methyl 3,5-dinitrobenzoate can aid in the interpretation of the spectrum. nist.gov
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | 1720-1740 | Strong |
| Nitro (NO₂) asym. | 1530-1550 | Strong |
| Nitro (NO₂) sym. | 1340-1360 | Strong |
| Aromatic C=C | 1400-1600 | Medium-Weak |
| C-O (ester, ether) | 1000-1300 | Medium-Strong |
| Aromatic C-H | >3000 | Medium-Weak |
| Aliphatic C-H | <3000 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Aromatic compounds, particularly those with nitro groups, exhibit strong UV absorption. The UV-Vis spectrum of this compound is expected to show distinct absorption maxima (λmax) due to the presence of the dinitro-substituted benzene (B151609) ring.
This technique is particularly valuable for kinetic analysis. If this compound is consumed or formed in a reaction, the change in its concentration can be monitored over time by measuring the absorbance at its λmax. This allows for the determination of reaction rates, rate constants, and reaction orders.
Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS), for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the methoxy group (-OCH₃) from the ester.
Loss of the methyl group (-CH₃) from the ether.
Loss of the nitro groups (-NO₂).
Cleavage of the ester group.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing mixtures, where the components are first separated by the GC column before being introduced into the mass spectrometer for identification. The analysis of the closely related compound, 2-methoxy-1-methyl-3,5-dinitrobenzene, by GC-MS provides insights into the expected retention time and fragmentation patterns. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - OCH₃]⁺ | Loss of methoxy radical from the ester |
| [M - NO₂]⁺ | Loss of a nitro group |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Chromatographic Separation Techniques for Purity Assessment and Reaction Progress
Chromatographic techniques are essential for separating the components of a mixture, which is critical for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC) as a Monitoring Tool
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. Different compounds in the mixture will travel up the plate at different rates, resulting in distinct spots.
For a reaction involving this compound, TLC can be used to:
Track the consumption of starting materials: The spot corresponding to the starting material will diminish in intensity as the reaction proceeds.
Monitor the formation of the product: A new spot corresponding to the product will appear and increase in intensity over time.
Identify the presence of byproducts: Any additional spots indicate the formation of impurities.
The choice of eluent (solvent system) is critical for achieving good separation. For related compounds like methyl 3,5-dinitrobenzoate, solvent systems such as toluene/acetone/acetic acid have been used. prepchem.com The separated spots can be visualized under UV light, as nitroaromatic compounds are typically UV-active.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. For this compound and related nitroaromatic compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an indispensable tool for assessing purity and identifying byproducts.
The methodology for analyzing nitrated aromatic compounds by GC-MS typically involves dissolving the sample in a suitable organic solvent, such as methanol (B129727) or dichloromethane, followed by injection into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns.
While specific retention times are highly dependent on the exact analytical conditions, a general GC-MS method for a compound like this compound can be outlined. A common approach involves using a column such as a DB-5ms or equivalent, with a temperature program that ramps from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Aromatic Nitro-compounds
| Parameter | Value/Description |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
This technique is not only crucial for the final characterization of this compound but also for in-process monitoring of its synthesis. By taking aliquots from the reaction mixture at different time intervals, the progress of the reaction can be tracked, allowing for optimization of reaction conditions to maximize yield and minimize the formation of impurities.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analytical method provides the percentage by weight of each element present in the sample, which is then used to determine the empirical formula of the compound. For a newly synthesized batch of this compound, elemental analysis is a critical step in confirming its molecular formula.
The molecular formula for this compound is C₉H₈N₂O₇. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).
The theoretical percentages are as follows:
Carbon (C): 42.20 %
Hydrogen (H): 3.15 %
Nitrogen (N): 10.93 %
Oxygen (O): 43.72 %
Experimentally, a small, precisely weighed amount of the purified compound is combusted in a controlled environment. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The percentages of carbon, hydrogen, and nitrogen are then determined from the amounts of these products. The oxygen percentage is typically determined by difference. The experimental results are then compared to the theoretical values to confirm the empirical formula.
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) |
| Carbon (C) | 42.20 | 42.15 - 42.25 |
| Hydrogen (H) | 3.15 | 3.10 - 3.20 |
| Nitrogen (N) | 10.93 | 10.90 - 10.98 |
A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purification of this compound, confirming its elemental composition and, by extension, its molecular formula.
Advanced Research Directions and Future Perspectives
Computational Chemistry and Quantum Mechanical Modeling of Reactivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like Methyl 2-methoxy-3,5-dinitrobenzoate, providing insights that can guide experimental work.
Reactivity Descriptors: Calculations of reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions can predict the molecule's reactivity. The electron-withdrawing nitro groups are expected to create significant electrophilic sites on the aromatic ring, while the methoxy (B1213986) and ester groups influence regioselectivity. These computational predictions are vital for designing targeted chemical transformations.
Thermochemical Properties: High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, can be employed to determine thermochemical properties like the gas-phase enthalpy of formation. mdpi.com Such data is fundamental for understanding the compound's stability and the energetics of its synthetic and transformation reactions.
A summary of potential computational approaches is presented below:
| Computational Method | Target Property/Insight | Relevance to this compound |
| Density Functional Theory (DFT) | Ground-state geometry, dihedral angles, electronic structure | Understanding steric and electronic interactions between substituents. |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO gap, prediction of reaction pathways | Identifying sites for nucleophilic/electrophilic attack. |
| Electrostatic Potential (ESP) Mapping | Visualization of charge distribution | Predicting non-covalent interactions and reactive centers. |
| Ab initio methods (e.g., G3) | Gas-phase enthalpy of formation | Assessing thermodynamic stability and reaction energetics. mdpi.com |
Innovations in Green Chemistry Approaches for Synthesis
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose significant environmental and safety concerns. nih.gov Research into greener synthetic routes for this compound is a critical future direction.
Alternative Nitrating Agents: One promising area is the use of alternative nitrating systems that avoid strong, corrosive acids. Mixtures of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O) have been developed as a more environmentally friendly process for the nitration of related aromatic esters. researchgate.net This system can offer high selectivity and easier control over the reaction rate.
Electrochemical Synthesis: Emerging techniques like electrochemical nitration represent a significant leap in green chemistry. The use of nitrate (B79036) ions (NO₃⁻) in ionic liquids as the nitrating source can provide a pathway to dinitration under controlled, milder conditions, potentially at temperatures around 50°C. This approach minimizes waste and avoids the use of hazardous mixed acids.
Catalytic Nitration: The development of solid acid catalysts or other heterogeneous catalysts for nitration could also lead to greener processes by simplifying product separation and enabling catalyst recycling.
| Green Synthesis Approach | Advantages | Potential Application |
| HNO₃/Ac₂O System | High selectivity, milder conditions, reduced acid waste | Direct dinitration of methyl 2-methoxybenzoate. researchgate.net |
| Electrochemical Nitration | Avoids mixed acids, uses ionic liquids, precise control | Controlled synthesis with reduced environmental impact. |
| Solid Acid Catalysis | Catalyst recyclability, simplified workup | Heterogeneous catalysis for improved process efficiency. |
Exploration of Novel Catalytic Systems for Dinitrobenzoate Transformations
The functional groups of this compound offer multiple sites for catalytic transformations, enabling its conversion into a variety of valuable derivatives.
Selective Nitro Group Reduction: A key transformation is the selective reduction of one or both nitro groups to amines, which are versatile synthetic intermediates. While classical methods like Sn/HCl can be used, catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, PtO₂) offers a cleaner alternative. Future research will likely focus on developing catalysts that can selectively reduce one nitro group over the other, a challenging but highly valuable transformation.
Lewis Acid Catalysis: Lewis acids can play a role in enhancing reactivity and controlling selectivity. For instance, Yb(OTf)₃ has been shown to improve the regioselectivity in the synthesis of related dinitroaromatics. Exploring a range of Lewis acids could unlock novel transformations or improve the efficiency of existing ones.
Palladium-Catalyzed Cross-Coupling: The development of heterogeneous palladium catalysts for cross-coupling reactions is a vibrant area of research. researchgate.net While the direct C-H activation of the dinitrobenzoate ring is challenging due to its electron-deficient nature, transformations of derivatives (e.g., halogenated analogues) using advanced Pd catalysts could be a viable route to complex molecules. Computational studies suggest that the d-band filling at palladium sites can be correlated with catalytic activity, offering a path for rational catalyst design. researchgate.net
Integration into Materials Science for Functional Molecule Design
The structure of this compound makes it an intriguing building block for functional materials, particularly in the realm of crystal engineering and coordination chemistry.
Crystal Engineering: The interplay of hydrogen bonds and π–π stacking interactions is crucial in determining the solid-state packing of molecules. Studies on analogous compounds like methyl 3,5-dinitrobenzoate (B1224709) have revealed the formation of extended chains and 3D frameworks through C—H⋯O hydrogen bonds and π–π stacking. researchgate.net The presence of the additional methoxy group in this compound provides another potential hydrogen bond acceptor site, offering more complex and tunable supramolecular architectures. By controlling crystallization conditions, it may be possible to generate polymorphs with distinct physical properties (e.g., optical, electronic).
Coordination Chemistry: The carboxylate group of the dinitrobenzoate moiety can act as a ligand to coordinate with metal ions. Research on 3,5-dinitrobenzoate has shown its ability to form complexes with metal centers like copper(II), creating structures such as distorted square-pyramidal coordination polyhedra. researchgate.net this compound could be used as a ligand after saponification to the corresponding carboxylate, with the methoxy and nitro groups serving to modulate the electronic properties of the resulting metal-organic frameworks (MOFs) or coordination polymers.
| Materials Science Application | Key Structural Features | Potential Functionality |
| Crystal Engineering | C—H⋯O interactions, π–π stacking, methoxy group as H-bond acceptor | Non-linear optics, molecular electronics, polymorphism. researchgate.net |
| Coordination Polymers/MOFs | Carboxylate group as a metal-binding site | Porous materials for gas storage, catalysis, sensing. researchgate.net |
| Functional Dyes | Extended π-system, electron-withdrawing/donating groups | Development of chromophores with specific absorption properties. |
Mechanistic Investigations in Non-Classical Reaction Environments
Studying reaction mechanisms under non-classical conditions can reveal new reaction pathways and enhance process efficiency.
Ionic Liquids: As mentioned, ionic liquids are promising media for electrochemical nitration. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can significantly influence reaction kinetics and mechanisms compared to conventional molecular solvents. Investigating the aminolysis or other nucleophilic substitution reactions of dinitrobenzoates in ionic liquids could reveal altered transition states and intermediates.
Mechanochemistry: Solid-state reactions induced by mechanical force (ball-milling) offer a solvent-free alternative for synthesis. Exploring the transformations of this compound under mechanochemical conditions could lead to the discovery of novel solid-state reactivity and potentially access products that are difficult to obtain from solution-phase chemistry.
Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), provide a reaction medium with properties intermediate between those of a liquid and a gas. The high diffusivity and tunable density of scCO₂ could be advantageous for catalytic reactions, such as the hydrogenation of the nitro groups, by enhancing mass transport of hydrogen to the catalyst surface.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-methoxy-3,5-dinitrobenzoate, and how can purity be optimized?
- Methodology : A two-step approach is typically employed:
Nitration : Start with methyl 2-methoxybenzoate and subject it to nitration using concentrated HNO₃ and H₂SO₄ at 0–5°C to introduce nitro groups at positions 3 and 2. Monitor reaction completion via TLC.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Crystallization from ethanol-water mixtures improves purity .
- Critical Note : Excess nitration may lead to over-nitrated byproducts; stoichiometric control and low temperatures are essential .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm) and aromatic proton environments. Nitro groups deshield adjacent carbons, detectable via ¹³C NMR .
- X-ray Crystallography : Use SHELX software for single-crystal structure determination. Crystallize the compound in a suitable solvent (e.g., DMSO/ethanol) to resolve steric effects from nitro and methoxy groups .
- HPLC-MS : Confirm molecular weight (M+ = 256.12 g/mol) and monitor impurities .
Advanced Research Questions
Q. What computational methods are suitable for predicting the thermochemical properties of this compound?
- DFT Approaches : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate bond dissociation energies, electron affinity, and solvation effects. Include exact-exchange terms to improve accuracy for nitro-group interactions .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models .
Q. How do competing substituent effects (methoxy vs. nitro groups) influence the compound’s reactivity in nucleophilic aromatic substitution?
- Mechanistic Study :
- Kinetic Analysis : Monitor reactions with nucleophiles (e.g., amines) under varying temperatures. Use UV-Vis spectroscopy to track intermediate formation.
- Steric vs. Electronic Effects : The 2-methoxy group enhances electron density at the ortho/para positions, but steric hindrance from 3,5-nitro groups limits accessibility. Computational modeling (NBO analysis) can quantify these effects .
- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice; replicate experiments under controlled conditions .
Q. What strategies mitigate solubility challenges during biological assays involving this compound?
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO:water mixtures) with ≤10% DMSO to maintain biocompatibility.
- Synthesize water-soluble prodrugs (e.g., phosphate esters) via esterification of the carboxylic acid group .
Data Interpretation and Best Practices
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Root Causes : Variations may stem from impurities (e.g., residual solvents), polymorphic forms, or instrumentation calibration.
- Resolution :
Repurify the compound via recrystallization (e.g., ethanol-water).
Validate melting points using differential scanning calorimetry (DSC).
Cross-reference NMR data with published spectra from authoritative databases (e.g., PubChem) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of nitro compound dust .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .
Tables for Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| Molecular Weight | 256.12 g/mol | |
| Melting Point | 141–143°C (lit.) | |
| HPLC Purity (UV 254 nm) | >98% | |
| Log P (Predicted) | 1.92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
